molecular formula Cl9Si4 B1601975 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane CAS No. 62257-60-7

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane

Cat. No. B1601975
CAS RN: 62257-60-7
M. Wt: 431.4 g/mol
InChI Key: CQZJOFOWTBYBAQ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane (HCTT) is a versatile organosilicon compound that has been used for a variety of different applications. It is a colorless liquid at room temperature and has a melting point of -87°C and a boiling point of 213°C. HCTT is a reactive compound and is mainly used as a catalyst in organic synthesis and in the production of polymers and organic compounds. HCTT is also known for its antimicrobial, antifungal, and insecticidal properties, making it a useful compound for many scientific applications.

Scientific Research Applications

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers and organic compounds, and as an antimicrobial, antifungal, and insecticidal agent. 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has also been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been used in the synthesis of polysiloxanes and other siloxane derivatives.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can donate electrons to other molecules. This allows 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane to act as a catalyst in organic synthesis, as well as a reagent in the synthesis of polymers and other organic compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have antimicrobial, antifungal, and insecticidal properties.
Biochemical and Physiological Effects
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have antimicrobial, antifungal, and insecticidal properties. It has also been found to have an inhibitory effect on the growth of bacteria, fungi, and insects. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have a cytotoxic effect on mammalian cells. It has been found to be toxic to humans at high concentrations, and is considered to be an environmental hazard.

Advantages and Limitations for Lab Experiments

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it a cost-effective choice for many experiments. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is a reactive compound, making it useful as a catalyst in organic synthesis. However, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is toxic to humans at high concentrations and is considered to be an environmental hazard, so it must be handled with caution.

Future Directions

There are several potential future directions for 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane research. One potential direction is to further investigate its antimicrobial, antifungal, and insecticidal properties. Additionally, further research could be conducted to investigate the mechanisms of action of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the potential applications of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane in the synthesis of pharmaceuticals, biochemicals, and other compounds.

Synthesis Methods

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane can be synthesized in a two-step process. The first step involves the reaction of 1,1,1-trichloro-2-propanol and trichlorosilane in the presence of an acid catalyst. This reaction produces a mixture of 1,1,1-trichloro-2-propanol and 1,1,1,3,3,3-hexachloro-2-(trichlorosilyl)trisilane. The second step involves the separation of the two compounds using distillation.

properties

InChI

InChI=1S/Cl9Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZJOFOWTBYBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl9Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40810302
Record name 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane

CAS RN

62257-60-7
Record name 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trichlorosilyl)silane
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